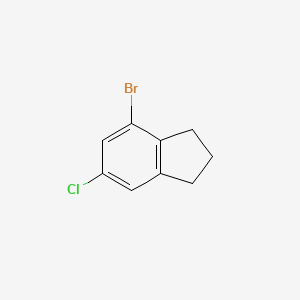
4-Bromo-6-chloro-2,3-dihydro-1H-indène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrCl It is a derivative of indene, a bicyclic hydrocarbon, and contains both bromine and chlorine substituents on the indene ring
Applications De Recherche Scientifique
4-Bromo-6-chloro-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the biological activity of indene derivatives.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
This compound belongs to the class of indene derivatives, which have been found to interact with various biological targets, but specific interactions for this compound need further investigation .
Mode of Action
Indene derivatives have been known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating signal transduction pathways .
Biochemical Pathways
Indene derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have different bioavailability and pharmacokinetic properties compared to liquid compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2,3-dihydro-1H-indene. For instance, the compound should be stored at room temperature for optimal stability . Other factors such as pH, presence of other compounds, and specific cellular environments may also impact its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2,3-dihydro-1H-indene typically involves the bromination and chlorination of indene derivatives. One common method includes the radical bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Bromo-6-chloro-2,3-dihydro-1H-indene are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and chlorination reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-nitrotoluene: A precursor in the synthesis of 4-Bromo-6-chloro-2,3-dihydro-1H-indene.
Indene: The parent compound of 4-Bromo-6-chloro-2,3-dihydro-1H-indene.
Other Halogenated Indenes: Compounds with similar structures but different halogen substituents.
Propriétés
IUPAC Name |
4-bromo-6-chloro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPLEFLDMABKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
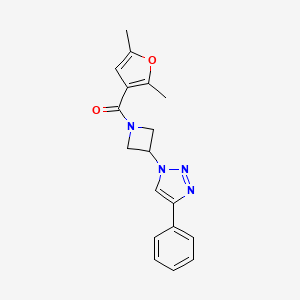
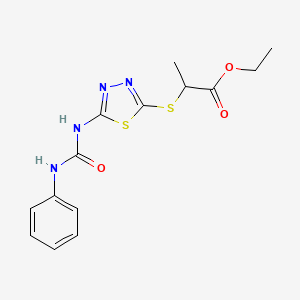
![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
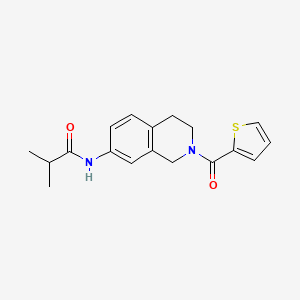
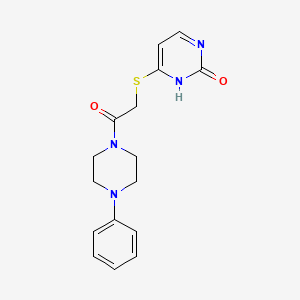
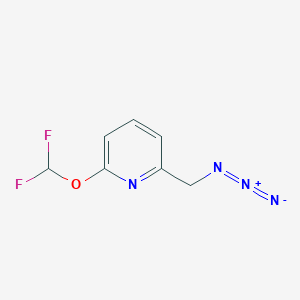
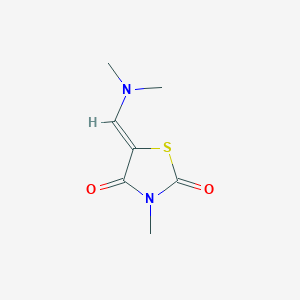
![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
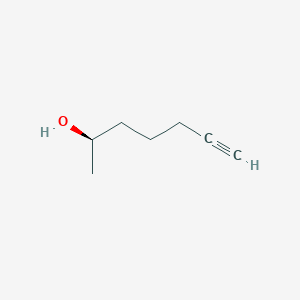
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
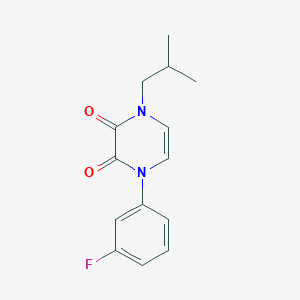
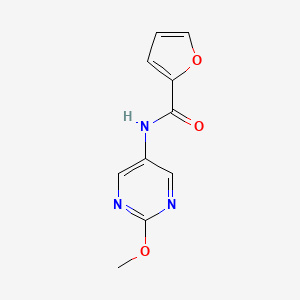
![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
